Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one
Description
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one is a strained polycyclic compound featuring a spiro junction between a bicyclo[2.2.1]heptane (norbornane) framework and a cyclopropane ring. The ketone functional group at position 5 of the norbornane system distinguishes it structurally and chemically. Key properties include:
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C9H12O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-7H,1-5H2 |
InChI Key |
YRQDTAYXJIRZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3CC2CC3=O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Bicyclic Precursors
Method:
A common route involves the cyclopropanation of a bicyclic precursor containing a double bond, typically using diazo compounds or carbene transfer reagents.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Aryldiazoacetates or carbene precursors | Catalyzed by rhodium or copper catalysts | Formation of cyclopropane rings on bicyclic systems |
| 2 | Base or acid work-up | Mild conditions | Stereoselective cyclopropanation yielding key intermediates |
Research Reference:
The cyclopropanation of aryldiazoacetates under catalytic conditions is well-established and allows for stereocontrol, crucial for subsequent steps.
Cycloaddition Reactions
Method:
A pivotal step in synthesizing the spiro compound involves [2 + 2] photocycloaddition of cyclopropenes with electron-deficient alkenes, facilitated by visible light and photocatalysts.
| Step | Reagents | Conditions | Yield & Selectivity |
|---|---|---|---|
| 1 | Cyclopropene derivatives | Blue LED irradiation, low temperature (~−40°C) | High diastereoselectivity (>95:5 ratio) |
| 2 | Photocatalyst (e.g., Ir(III) complex) | Inert atmosphere, controlled temperature | Enantioretention when using enantioenriched cyclopropenes |
Research Reference:
A study on the stereoselective synthesis of bicyclo[2.1.0]pentanes demonstrates the utility of [2 + 2] photocycloaddition in constructing strained ring systems with high stereocontrol, adaptable for spirocyclic compounds.
Telescoped Multi-step Reactions
Method:
To optimize synthetic efficiency, telescoping involves combining multiple reactions without isolation of intermediates, such as sequential cycloaddition steps.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropenation reagents | Catalytic, performed at low temperature | Formation of cyclopropene intermediates |
| 2 | Photocycloaddition | Blue LED, solvent switch (e.g., from dichloromethane to acetonitrile) | Formation of the fused ring system in 51% yield |
Research Reference:
This approach was detailed in recent organic synthesis studies, emphasizing the importance of solvent compatibility and reaction timing to maximize yield and stereoselectivity.
Notes on Reaction Conditions and Reagents
- Catalysts: Rhodium(II) acetate, copper(I) salts, or gold catalysts for cyclopropanation.
- Photocatalysts: Iridium-based complexes for [2 + 2] photocycloaddition.
- Solvents: Dichloromethane, acetonitrile, or benzene, depending on the reaction stage.
- Temperature: Typically maintained at low temperatures (−40°C to room temperature) for stereocontrol.
- Light Source: Blue LED irradiation is standard for photocycloaddition steps.
Summary Data Table
| Method | Reagents | Key Conditions | Yield | Stereoselectivity | Remarks |
|---|---|---|---|---|---|
| Cyclopropanation | Aryldiazoacetates | Rh(II) catalysis, room temp | Variable | Moderate to high | Widely used for cyclopropane formation |
| [2 + 2] Photocycloaddition | Cyclopropenes + alkenes | Blue LED, −40°C | Up to 51% | >95:5 diastereomeric ratio | High stereocontrol |
| Telescoped Reactions | Cyclopropenation + photocycloaddition | Sequential, solvent switch | 51% | Enantioretentive | Efficient multi-step process |
Chemical Reactions Analysis
Carbonyl Reactivity
The ketone group at the 5-position enables classical nucleophilic additions and reductions:
-
Reduction : Catalytic hydrogenation or hydride-based reagents (e.g., NaBH₄, LiAlH₄) likely reduce the ketone to a secondary alcohol. This is inferred from the compound’s structural similarity to other bicyclic ketones.
-
Nucleophilic Attack : Grignard reagents or organolithium compounds may add to the carbonyl carbon, forming tertiary alcohols. The steric environment of the bicyclic system could influence regioselectivity .
Cyclopropane Ring-Opening
The strained cyclopropane ring (part of the spiro system) is susceptible to ring-opening reactions:
-
Acid-Catalyzed Cleavage : Protic acids (e.g., H₂SO₄) may induce cleavage, forming diradical intermediates that stabilize into larger cyclic or acyclic products .
-
Transition Metal-Mediated Reactions : Palladium or nickel catalysts could facilitate [2+1] cycloaddition or hydrogenolysis, leveraging the ring’s high strain energy (~27 kcal/mol for similar systems) .
Photochemical and Thermal Rearrangements
The rigid spirocyclic structure may undergo rearrangements under specific conditions:
-
Thermal Isomerization : Heating could lead to bridgehead hydrogen shifts or skeletal rearrangements, as observed in strained bicyclic systems .
-
Photolysis : UV irradiation might induce cyclopropane ring cleavage or Norrish-type reactions involving the ketone.
Comparative Reactivity Table
Mechanistic Insights
-
Strain-Driven Reactivity : The fused bicyclo[2.2.1]heptane and cyclopropane rings introduce significant angular strain, lowering activation barriers for ring-opening reactions .
-
Steric Effects : The compact spiro architecture may hinder bulkier reagents from accessing the ketone, favoring smaller nucleophiles (e.g., H⁻ over organometallics).
-
Electronic Factors : The electron-withdrawing carbonyl group polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,1′-cyclopropane]-5-ene
Dicyclopropanated 5-Vinyl-2-Norbornene (dcpVNB)
- Structure: Norbornene with two cyclopropane groups and a vinyl substituent.
- Energy profile: Higher internal strain due to cyclopropane rings, leading to genotoxicity via reactive oxygen species (ROS) generation .
Spiro-Fused Isoxazol-5-one (e.g., Compound in )
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] (Parent Hydrocarbon)
- Structure : Lacks the ketone group.
- Molecular formula : C₉H₁₄ .
- Ionization energy : 9.45 eV (gas phase), indicating stability under electron impact .
Comparative Data Table
Key Findings and Contrasts
- Synthetic Complexity : Spiro[...]-5-one lacks extensive synthetic data, unlike its alkene analog () or pharmaceutical derivatives ().
- Reactivity : The ketone’s carbonyl group offers nucleophilic attack sites, whereas cyclopropane-containing analogs (e.g., dcpVNB) exhibit strain-driven reactivity .
- Applications: While dcpVNB is genotoxic, spiro compounds like Atilotrelvirum are pharmacologically active, highlighting structural nuances impacting biological effects .
Biological Activity
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to a class of spirocyclic compounds characterized by a bicyclic structure fused to a cyclopropane moiety. Its structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Anticancer Activity : Compounds with similar spirocyclic frameworks have shown promise in inhibiting cancer cell proliferation and metastasis.
- Neuropharmacological Effects : Research indicates potential interactions with neurotransmitter systems, suggesting applications in pain management and anxiety disorders.
Anticancer Activity
A notable study demonstrated that derivatives of spiro[bicyclo[2.2.1]heptane-2,3'-indolin]-2'-one exhibited significant inhibition of gastric cancer metastasis in vitro. The compound was found to interfere with the GITPIX protein-protein interaction, which is crucial for cancer cell migration and invasion .
Table 1: Summary of Anticancer Studies
| Compound | Activity | Model | Reference |
|---|---|---|---|
| 14-5-18 | Inhibits gastric cancer metastasis | In vitro | |
| Spiro derivative | Reduces cell viability | MTT assay |
Neuropharmacological Effects
The nociceptin opioid receptor (NOP) system has been studied for its role in pain modulation and substance abuse treatment. Compounds similar to this compound have been investigated for their agonistic effects on NOP receptors, indicating potential for developing analgesics with fewer side effects than traditional opioids .
Table 2: Summary of Neuropharmacological Studies
| Compound | Receptor Target | Effect | Reference |
|---|---|---|---|
| NOP Agonist | NOP receptor | Pain relief without addiction potential | |
| Spiro derivative | NOP interaction | Modulates neurotransmitter release |
The mechanisms underlying the biological activities of this compound derivatives involve:
- Protein Interaction Modulation : Inhibition of specific protein-protein interactions that are critical for cancer cell signaling pathways.
- Receptor Agonism : Activation of NOP receptors leads to altered neurotransmitter release patterns, providing a therapeutic effect in pain management.
Case Studies
Several case studies illustrate the practical applications of this compound derivatives:
-
Gastric Cancer Metastasis : A study focused on the compound's ability to inhibit metastatic behavior in gastric cancer cells, demonstrating significant reductions in migration and invasion metrics.
"The inhibitor 14-5-18 considerably retarded gastric cancer metastasis in vitro" .
- Pain Management : Research into NOP receptor agonists has shown promising results in preclinical models for managing acute pain without the addictive properties associated with traditional opioids.
Q & A
What synthetic strategies are effective for constructing the spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] scaffold?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclopropanation reactions or photochemical rearrangements. For example, ketenes (e.g., 2-carbonylbicyclo[2.2.1]heptane) can react with diazomethane at low temperatures (195 K) to form cyclopropanone derivatives, yielding stereoisomers of the spiro compound . Key steps include:
- Cyclopropanation: Use of diazo compounds or carbene precursors.
- Solvent Optimization: Ether or dichloromethane at controlled temperatures to favor kinetic vs. thermodynamic products.
- Stereochemical Control: Monitoring isomer ratios via GC or NMR during equilibration (e.g., activation energy kcal/mol) .
How can the stereochemical outcomes of spiro compound synthesis be analyzed?
Level: Basic
Methodological Answer:
Stereochemical analysis relies on:
- NMR Spectroscopy: and NMR to distinguish diastereomers. For example, double resonance experiments in NMR can resolve 2,5-disubstituted bicyclo[2.2.1]heptane derivatives .
- X-ray Crystallography: Single-crystal diffraction (e.g., CCDC 981930) confirms bond angles and spatial arrangements .
- Chromatography: TLC or GC to monitor isomerization kinetics (e.g., equilibrium ratios at 245 K) .
What computational methods predict the stability and reactivity of spiro[bicyclo[2.2.1]heptane derivatives?
Level: Advanced
Methodological Answer:
Density functional theory (DFT) and molecular dynamics simulations are used to:
- Assess Stability: Calculate heat of formation (HOF) and bond dissociation energies. Bicyclo[2.2.1]heptane derivatives exhibit high rigidity, reducing sensitivity in high-energy materials .
- Predict Detonation Properties: Detonation velocity () and pressure () are modeled using Kamlet-Jacobs equations, with nitro groups enhancing energy density .
- Solvent Effects: Polarizable continuum models (PCM) evaluate solvent polarity impacts on reaction rates (e.g., slower stereomutation in acetone vs. dichloromethane) .
How do solvent polarity and nucleophilicity influence reaction pathways for spiro compound synthesis?
Level: Advanced
Methodological Answer:
Solvent choice critically affects reaction kinetics and equilibria:
- Polar Solvents (e.g., acetone): Stabilize transition states via dipole interactions but may decelerate reactions due to ground-state stabilization (e.g., free energy of activation kcal/mol in acetone vs. 16.1 in dichloromethane) .
- Nucleophilic Solvents (e.g., ether): Compete with reactants, altering regioselectivity. For example, trifluoroacetylation of alcohols in NMR studies is suppressed in ether due to solvent nucleophilicity .
- Nonpolar Solvents (e.g., hexane): Favor radical intermediates in photochemical cyclopropanation .
What analytical challenges arise in characterizing spiro compounds with cyclopropane rings?
Level: Advanced
Methodological Answer:
Key challenges include:
- Ring Strain Effects: Cyclopropane’s 60° bond angles distort NMR chemical shifts (e.g., upfield signals at δ 65–70 ppm for cyclopropane carbons) .
- Dynamic Stereomutation: Isomer interconversion complicates NMR assignments. Low-temperature NMR (e.g., 130 K) or rapid data acquisition is required .
- Mass Spectrometry: Fragmentation patterns (e.g., m/z 514 [M]) must be interpreted with care due to complex ring systems .
How can photochemical methods be applied to functionalize the bicyclo[2.2.1]heptane core?
Level: Advanced
Methodological Answer:
Photochemical approaches enable:
- Intramolecular Cyclization: UV irradiation of alkenes triggers [2+2] cycloadditions, forming cyclopropane rings (e.g., spiro compounds from dimethyl dicarboxylate precursors) .
- Oxidative Functionalization: Singlet oxygen or ozone generates ketones or epoxides (e.g., ozonolysis of methylcyclopropane derivatives yields spiro ketones) .
- Mechanistic Probes: Time-resolved spectroscopy tracks transient intermediates (e.g., diradicals in photocyclization) .
What role does X-ray crystallography play in resolving structural ambiguities?
Level: Basic
Methodological Answer:
X-ray diffraction:
- Confirms Connectivity: Resolves bond lengths (e.g., cyclopropane C–C bonds ~1.51 Å) and bridgehead geometries in bicyclo systems .
- Identifies Polymorphs: Different crystal packing (e.g., monoclinic vs. triclinic) impacts material properties .
- Validates Computational Models: Experimental data refine force fields in molecular dynamics simulations .
How are cytotoxicity assays designed to evaluate spiro compounds for biomedical applications?
Level: Advanced
Methodological Answer:
Standardized protocols include:
- Cell Line Selection: Human cancer lines (e.g., HCT-15, MCF-7) cultured in RPMI-1640 with 10% FBS .
- SRB Assay: Sulforhodamine B quantifies cell viability post-treatment (IC values calculated via dose-response curves) .
- Control Experiments: Compare with reference drugs (e.g., cisplatin) and assess selectivity using non-cancerous cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
